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Compound of Interest

Compound Name: Methyl 2-acetoxypropanoate

Cat. No.: B1619064

Technical Guide: Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
spectroscopic profile, and synthesis of Methyl 2-acetoxypropanoate (CAS No: 6284-75-9).
The information herein is intended to support research, development, and quality control
activities involving this compound.

Physicochemical and Spectroscopic Data

The quantitative data for Methyl 2-acetoxypropanoate are summarized below.

Table 1: Physicochemical Properties
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Property Value Reference
Molecular Weight 146.14 g/mol [1]
Exact Mass 146.05790880 Da [1]
Molecular Formula CeH1004 [1]
IUPAC Name methyl 2-acetyloxypropanoate [1]
Boiling Point ~185.7 °C (estimated) [2]
Density ~1.095 g/cm?3 (estimated) [2]
Water Solubility 8l.2g/lLat25°C [2]
XLogP3-AA 0.4 [1]

Table 2: Predicted *H NMR Spectroscopic Data (Solvent:

CDCI3)

Chemical Shift (5, o . .

Multiplicity Integration Assignment
ppm)
~5.10 Quartet (q) 1H CH-O
~3.76 Singlet (s) 3H O-CHs (ester)
~2.10 Singlet (s) 3H C(=0)-CHs (acetyl)
~1.49 Doublet (d) 3H CH-CHs

Note: Predicted shifts are based on standard chemical shift tables and data for similar
structures. Actual experimental values may vary slightly.[3]

Table 3: Predicted **C NMR Spectroscopic Data (Solvent:
CDCIs)
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Chemical Shift (6, ppm) Carbon Type Assighment

~171.0 Quaternary C=0 (propanoate ester)
~170.0 Quaternary C=0 (acetate ester)
~69.0 Tertiary CH-O

~52.5 Primary O-CHs

~20.5 Primary C(=0)-CHs

~16.5 Primary CH-CHs

Note: Predicted shifts are based on standard chemical shift tables and data for similar
structures.[4][5]

Table 4: Key Infrared (IR) Absorption Bands

Functional Group

Wavenumber (cm~2) Intensity . .
Vibration
~2990 - 2950 Medium C-H stretch (alkane)
~1750 - 1735 Strong C=0 stretch (ester carbonyl)
~1240 - 1200 Strong C-O stretch (ester)
~1100 - 1000 Strong C-O stretch

Note: These are characteristic absorption ranges for esters. The spectrum for Methyl 2-
acetoxypropanoate will exhibit strong peaks in these regions.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 2-acetoxypropanoate are
provided below.

Synthesis Protocol: Acetylation of Methyl Lactate

This protocol describes the synthesis of Methyl 2-acetoxypropanoate from methyl lactate and
acetic anhydride.
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Materials:

e Methyl lactate

o Acetic anhydride

 Sulfuric acid (catalytic amount)

o Water

e Sodium bicarbonate solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

e To a round-bottom flask containing methyl lactate, add a catalytic amount of sulfuric acid.

e Cool the flask in an ice bath.

e Add acetic anhydride dropwise to the stirred solution while maintaining the temperature
between 20-40°C.

 After the addition is complete, allow the mixture to stir at room temperature until the reaction
is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

e Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.

o Transfer the mixture to a separatory funnel and extract the product with an organic solvent
(e.g., ethyl acetate).

» Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and finally with brine.
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» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

e The resulting crude product can be purified by distillation under reduced pressure to yield
pure Methyl 2-acetoxypropanoate.

Analytical Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Obijective: To obtain *H and *3C NMR spectra for structural confirmation.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o Tune and match the probe for the desired nucleus (*H or 3C).

¢ IH NMR Acquisition: Acquire a standard 1D *H NMR spectrum. Typical parameters include a
30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. Typical parameters
include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number
of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

» Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (e.g.,
7.26 ppm for CDClIs in tH NMR; 77.16 ppm in 13C NMR) or an internal standard like
Tetramethylsilane (TMS).
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2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:

o Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates.

o Data Acquisition:
o Place the salt plates in the spectrometer's sample holder.
o Acquire a background spectrum of the clean salt plates.
o Acquire the sample spectrum over a typical range of 4000-400 cm™1,

o Data Processing: The resulting spectrum should be baseline-corrected and the peaks of
interest identified and labeled.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight.
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as ethyl acetate or dichloromethane.

e GC Method:

[e]

Injector: Split/splitless injector, typically at 250°C.

[e]

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

o

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at
10-20°C/min to a final temperature of ~280°C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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e MS Method:
o lonization Source: Electron lonization (El) at 70 eV.
o Mass Analyzer: Scan a mass range of m/z 40-300.

o Data Analysis: Identify the peak corresponding to Methyl 2-acetoxypropanoate in the total
ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion
(M%) peak and characteristic fragmentation patterns.

Key Chemical Transformations and Relationships

Methyl 2-acetoxypropanoate is a valuable intermediate in organic synthesis. One notable
application is its conversion to methyl acrylate, a key monomer in the polymer industry.[7]
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Caption: Synthesis and subsequent conversion of Methyl 2-acetoxypropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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